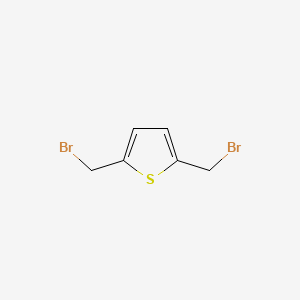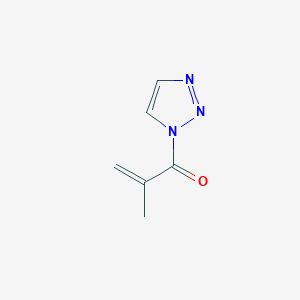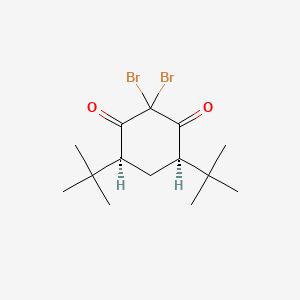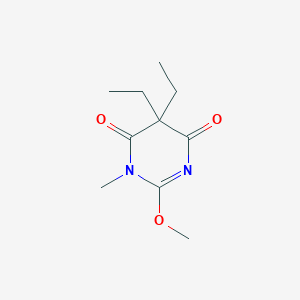
5,5-Diethyl-2-methoxy-1-methylpyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diethyl-2-methoxy-1-methylpyrimidine-4,6(1H,5H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their role in nucleic acids like DNA and RNA. This particular compound features specific functional groups that may impart unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2-methoxy-1-methylpyrimidine-4,6(1H,5H)-dione typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may require heating and the use of solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and catalysts to improve yield and purity. The process would also include purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrimidine ring.
Substitution: Nucleophilic substitution reactions may occur at the methoxy group or other positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of pyrimidines are often studied for their potential as enzyme inhibitors or as components of nucleic acid analogs.
Medicine
In medicine, pyrimidine derivatives are explored for their potential therapeutic effects, including antiviral, anticancer, and antibacterial activities.
Industry
In industry, such compounds might be used in the synthesis of dyes, pigments, or other materials with specific chemical properties.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include nucleic acids, proteins, or other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Diethylbarbituric acid
- 2-Methoxy-4,6-dimethylpyrimidine
- 1-Methyl-5,5-diphenylpyrimidine
Uniqueness
What sets 5,5-Diethyl-2-methoxy-1-methylpyrimidine-4,6(1H,5H)-dione apart is its specific combination of functional groups, which may impart unique reactivity and biological activity compared to other pyrimidine derivatives.
Eigenschaften
CAS-Nummer |
60470-89-5 |
|---|---|
Molekularformel |
C10H16N2O3 |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
5,5-diethyl-2-methoxy-1-methylpyrimidine-4,6-dione |
InChI |
InChI=1S/C10H16N2O3/c1-5-10(6-2)7(13)11-9(15-4)12(3)8(10)14/h5-6H2,1-4H3 |
InChI-Schlüssel |
SSQYHVRSKVOJHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)N=C(N(C1=O)C)OC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2,4-Dichlorophenyl)dodecyl]-1H-imidazole](/img/structure/B14595601.png)

![Tributyl[2-(oxiran-2-YL)ethoxy]stannane](/img/structure/B14595607.png)


![1-Fluoro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14595616.png)
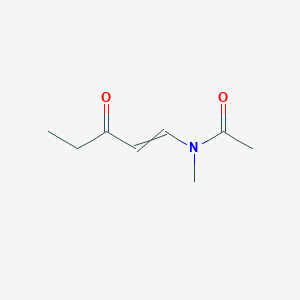
![4-Formylphenyl [2-(4-methylphenoxy)ethyl]carbamate](/img/structure/B14595619.png)
